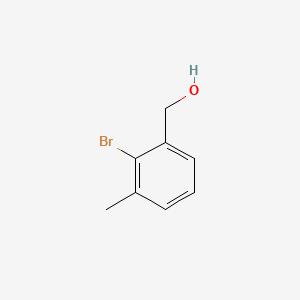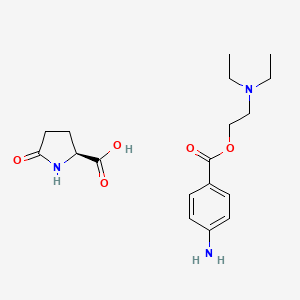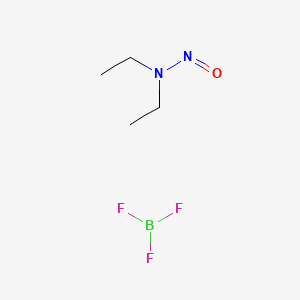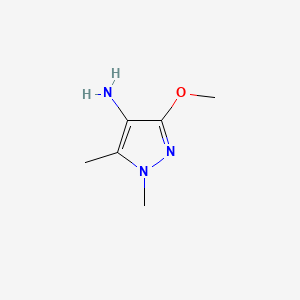
4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C11H7F3N2O2 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of similar compounds involves various methods such as the Doebner pyruvic acid method . An oxidative desulfurization-fluorination reaction was employed to introduce a trifluoromethyl group at the N-1 position as a key step .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring with a trifluoromethyl group at the 6-position, an amino group at the 4-position, and a carboxylic acid group at the 3-position .Chemical Reactions Analysis
The chemical reactions involving similar compounds include various protocols such as iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper catalysis, and activation by lithium fluoride or magnesium chloride .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 256.18 . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
1. Synthesis and Antibacterial Properties:
- Quinoline derivatives, including those with a 7-trifluoromethyl substitution, have been synthesized and shown to possess promising antibacterial activity. For instance, amino acid functionalized quinolines have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012).
- Novel pyrazolo[3,4-d]pyrimidine derivatives, synthesized through reactions involving 4-hydrazino-8-(trifluoromethyl)quinoline, have shown potential as antimicrobial agents (Holla et al., 2006).
Anticancer Activity and Molecular Docking Studies
2. Potential Anticancer Agents:
- Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity. Some of these compounds exhibited significant anticancer activity, outperforming standard drugs like doxorubicin in certain cases. Molecular docking studies suggest their mechanism of action could involve inhibition of human Topoisomerase II alpha (hTopoIIα), a known target in cancer therapy (Bhatt et al., 2015).
Synthesis and Photophysical Properties
3. Development of Fluorophores:
- Synthesis of azole-quinoline-based fluorophores inspired by excited-state intramolecular proton transfer (ESIPT) has been achieved. These compounds, including derivatives of 7-hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid, show interesting photophysical properties that could be useful in various scientific applications (Padalkar & Sekar, 2014).
Novel Synthesis Methods and Applications
4. Innovative Synthesis Techniques:
- Quinoline derivatives have been synthesized through novel methods like the Passerini-/Ugi-Type reaction. These methods yield α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids, showcasing the versatility of quinoline compounds in organic synthesis (Madhu et al., 2022).
Properties
IUPAC Name |
4-amino-6-(trifluoromethyl)quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)5-1-2-8-6(3-5)9(15)7(4-16-8)10(17)18/h1-4H,(H2,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYFZAMZMXPMQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673691 |
Source


|
| Record name | 4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215999-02-2 |
Source


|
| Record name | 4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,11Bs)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B595704.png)

![3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione](/img/structure/B595707.png)

![2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane](/img/structure/B595710.png)

![8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B595713.png)




